8-(Iodomethyl)quinoline 8-(Iodomethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 215606-70-5
VCID: VC1997996
InChI: InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
SMILES: C1=CC2=C(C(=C1)CI)N=CC=C2
Molecular Formula: C10H8IN
Molecular Weight: 269.08 g/mol

8-(Iodomethyl)quinoline

CAS No.: 215606-70-5

Cat. No.: VC1997996

Molecular Formula: C10H8IN

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

8-(Iodomethyl)quinoline - 215606-70-5

Specification

CAS No. 215606-70-5
Molecular Formula C10H8IN
Molecular Weight 269.08 g/mol
IUPAC Name 8-(iodomethyl)quinoline
Standard InChI InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
Standard InChI Key RFYKJKSNQSDMNB-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)CI)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)CI)N=CC=C2

Introduction

Chemical Structure and Basic Properties

8-(Iodomethyl)quinoline is a derivative of quinoline featuring an iodomethyl group at the 8-position of the quinoline structure. This organonitrogenous compound consists of a bicyclic structure where a benzene ring is fused to a pyridine ring, with the iodomethyl substituent enhancing its chemical reactivity and potential biological activity.

The basic chemical and physical properties of 8-(Iodomethyl)quinoline are summarized in Table 1:

PropertyValue
CAS Number215606-70-5
Molecular FormulaC₁₀H₈IN
Molecular Weight269.08 g/mol
InChIInChI=1/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
Physical AppearancePale yellow to brownish
Density1.771 g/cm³
Boiling Point344.2°C at 760 mmHg
Refractive Index1.721
Vapor Pressure0.000133 mmHg at 25°C

The compound exhibits solubility in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO), while demonstrating limited solubility in water . The presence of the iodine atom introduces unique reactivity characteristics, making it valuable for various chemical reactions including nucleophilic substitutions and coupling reactions .

Structural Characteristics and Chemical Reactivity

The structure of 8-(Iodomethyl)quinoline is distinguished by its bicyclic framework with an iodomethyl group strategically positioned at the 8-position. This positioning significantly influences its chemical behavior and potential biological interactions.

Key Structural Features

The quinoline core of the molecule consists of a benzene ring fused to a pyridine ring, creating a planar aromatic system. The iodomethyl group (-CH₂I) attached at the 8-position introduces a reactive site for chemical modifications . This structural arrangement provides the compound with unique properties:

  • The nitrogen atom in the pyridine ring offers a site for hydrogen bonding and metal chelation

  • The iodomethyl group presents opportunities for nucleophilic substitution reactions

  • The aromatic system enables π-π stacking interactions with other aromatic structures

The presence of iodine, a good leaving group, makes the molecule particularly useful as a synthetic intermediate, allowing for further functionalization through various organic reactions .

Research Applications and Future Directions

8-(Iodomethyl)quinoline serves as an important synthetic precursor for further chemical modifications, potentially leading to compounds with enhanced biological activity. Its unique structure makes it valuable in several research domains:

Chemical Research Applications

  • Chemical synthesis: Functions as an intermediate in organic synthesis pathways

  • Medicinal chemistry: Serves as a scaffold for developing bioactive compounds

  • Material science: Potential applications in specialized materials due to its unique structural properties

Comparative Analysis with Related Compounds

Table 2 presents a comparison between 8-(Iodomethyl)quinoline and structurally related quinoline derivatives:

CompoundStructure FeaturesNotable PropertiesApplications
8-(Iodomethyl)quinolineIodomethyl group at position 8Reactive site for substitution, unique reactivitySynthetic intermediate, potential biological applications
8-HydroxyquinolineHydroxyl group at position 8Chelation properties, broad bioactivityAntimicrobial, anticancer, metal chelation
5-IodoquinolineIodine at position 5Unique reactivity patternsVarious synthetic applications
2-IodoquinolineIodine at position 2Different biological activity profilePharmaceutical research
7-ChloroquinolineChlorine at position 7Notable antimalarial propertiesTreatment of malaria

Research into quinoline derivatives continues to expand, with recent studies focusing on their potential applications in treating various conditions, including infectious diseases, cancer, and neurodegenerative disorders such as Alzheimer's disease .

Related Research on Quinoline Derivatives

The broader field of quinoline derivatives offers valuable insights into the potential applications of 8-(Iodomethyl)quinoline. Recent studies have demonstrated significant advancements in understanding the biological activities of these compounds.

Antiviral Activities

Research has shown that certain quinoline derivatives exhibit promising antiviral properties. For example, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have demonstrated significant inhibitory activities against dengue virus serotype 2 (DENV2) . Similarly, a series of mono-, di-, and tri-substituted 8-hydroxyquinoline-2-carboxanilides have shown efficacy against highly pathogenic H5N1 avian influenza viruses .

Applications in Neurodegenerative Diseases

Hybrid 8-hydroxyquinoline-indole derivatives have demonstrated promising results in inhibiting self-induced and metal-ion induced Aβ 1–42 aggregation, which is implicated in Alzheimer's disease . These compounds can effectively reduce protein aggregation in relevant cell models, suggesting potential therapeutic applications for neurodegenerative conditions .

Anti-cancer Properties

Multiple studies have explored the anti-cancer potential of quinoline derivatives. For instance, 5,8-dihydroisoquinoline-4-carboxylate molecules have demonstrated effectiveness against cancer cell proliferation . The incorporation of specific functional groups can enhance the cytotoxic activity of these compounds against various cancer cell lines .

Future Research Directions

Despite growing interest in quinoline derivatives, specific research on 8-(Iodomethyl)quinoline remains somewhat limited. Several promising directions for future investigation include:

  • Structure-activity relationship studies: Systematic investigation of how modifications to the iodomethyl group affect biological activity

  • Targeted drug development: Exploration of 8-(Iodomethyl)quinoline as a scaffold for creating compounds with enhanced specificity for particular disease targets

  • Metal chelation properties: Investigation of potential applications in metal-related disorders

  • Synthetic methodology improvements: Development of more efficient and environmentally friendly synthesis methods

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